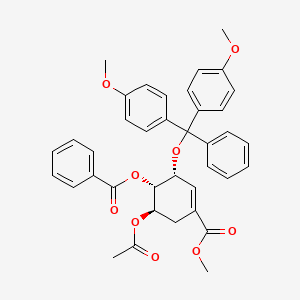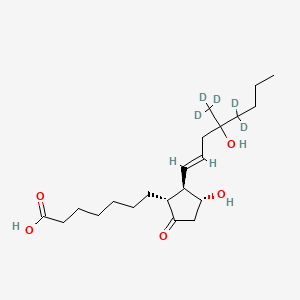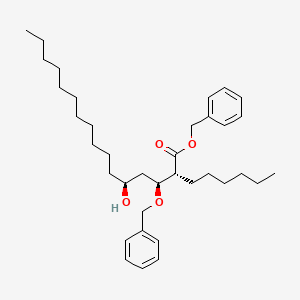
5-Acetoxymethyl-2-furaldehyde-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetoxymethyl-2-furaldehyde-13C6 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 5-Acetoxymethyl-2-furaldehyde, where six carbon atoms are replaced with the carbon-13 isotope. This compound is often utilized in studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxymethyl-2-furaldehyde-13C6 typically involves the acetylation of hydroxymethylfurfural (HMF) using acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopic labeling and ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetoxymethyl-2-furaldehyde-13C6 undergoes various chemical reactions, including:
Oxidation: Converts the aldehyde group to a carboxylic acid.
Reduction: Reduces the aldehyde group to a primary alcohol.
Substitution: Involves the replacement of the acetoxy group with other functional groups
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles can be used under acidic or basic conditions
Major Products
Oxidation: 5-Carboxymethyl-2-furaldehyde-13C6.
Reduction: 5-Hydroxymethyl-2-furaldehyde-13C6.
Substitution: Products vary depending on the nucleophile used
Applications De Recherche Scientifique
5-Acetoxymethyl-2-furaldehyde-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in clinical diagnostics for imaging and studying metabolic disorders.
Industry: Acts as a standard for environmental pollutant detection and quality control in food and beverage industries
Mécanisme D'action
The mechanism of action of 5-Acetoxymethyl-2-furaldehyde-13C6 involves its incorporation into metabolic pathways where it can be traced using NMR spectroscopy. The carbon-13 isotope acts as a marker, allowing researchers to study the transformation and fate of the compound in various biological and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxymethyl-2-furaldehyde: A precursor in the synthesis of 5-Acetoxymethyl-2-furaldehyde-13C6.
5-Formyl-2-furfuryl Acetate: Another derivative of furfural with similar chemical properties
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly valuable in tracing studies and NMR spectroscopy. Its stable isotope composition allows for precise and accurate tracking in various research applications .
Propriétés
IUPAC Name |
[5-(oxo(113C)methyl)(2,3,4,5-13C4)furan-2-yl](113C)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-6(10)11-5-8-3-2-7(4-9)12-8/h2-4H,5H2,1H3/i2+1,3+1,4+1,5+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVITTVTXPZTSE-CLQMYPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[13CH2][13C]1=[13CH][13CH]=[13C](O1)[13CH]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-METHOXY-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE](/img/new.no-structure.jpg)




![N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B564952.png)



